Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Chemical Classification and Nomenclature
This compound belongs to the heterocyclic class of pyrido[2,3-d]pyrimidines, which are characterized by the fusion of pyrimidine and pyridine ring systems. The systematic nomenclature of this compound reflects its complex structural features through the International Union of Pure and Applied Chemistry naming conventions. The compound is officially registered under Chemical Abstracts Service number 1253790-09-8 and is catalogued with the molecular descriptor number MFCD17011944. Alternative nomenclature variations include the descriptor "pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(3-methylbutyl)-2-(methylthio)-7-oxo-, ethyl ester," which provides a systematic breakdown of the molecular architecture.
The structural classification of this compound encompasses several key chemical families simultaneously. As a pyrido[2,3-d]pyrimidine derivative, it represents one of six possible isomeric forms of pyridopyrimidines, specifically the 2,3-fusion pattern that connects the pyridine ring at positions 2 and 3 to the pyrimidine core. The presence of the ethyl carboxylate group classifies it additionally as an ethyl ester, while the methylthio substituent places it within the organosulfur compound category. The isopentyl chain contributes to its classification as a branched alkyl-substituted heterocycle, and the hydroxyl functionality adds to its designation as a phenolic compound analog within the heterocyclic framework.
The three-dimensional molecular structure exhibits specific stereochemical features that influence its chemical behavior and biological activity. The compound exists as a planar bicyclic system with the pyrido[2,3-d]pyrimidine core maintaining aromaticity across both ring systems. The isopentyl substituent at position 8 introduces conformational flexibility, while the methylthio group at position 2 provides electron-donating character that modulates the electronic properties of the entire molecule.
Historical Context of Pyrido[2,3-d]pyrimidine Research
The development of pyrido[2,3-d]pyrimidine chemistry traces its origins to the early twentieth century investigations into fused heterocyclic systems, where researchers recognized the potential of combining pyrimidine and pyridine frameworks to create novel bioactive molecules. The systematic exploration of pyrido[2,3-d]pyrimidines gained momentum during the 1960s and 1970s when pharmaceutical chemists identified these structures as privileged scaffolds for drug development. The recognition that pyrido[2,3-d]pyrimidines serve as structural analogs of naturally occurring quinazolines provided the theoretical foundation for their extensive investigation.
Early synthetic methodologies for pyrido[2,3-d]pyrimidine construction emerged from the pioneering work on heterocyclic ring fusion strategies. Researchers developed three primary synthetic approaches: fusion of pyridine rings onto existing pyrimidine systems, fusion of pyrimidine rings onto pyridine cores, and construction from acyclic intermediates through cyclization reactions. These methodological advances enabled the synthesis of increasingly complex derivatives, including the specific this compound structure.
The historical significance of pyrido[2,3-d]pyrimidine research expanded dramatically with the discovery of their diverse biological activities. Initial investigations revealed molluscicidal properties against Biomphalaria alexandrina snails, followed by the identification of anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound class demonstrated particular promise as inhibitors of dihydrofolate reductase, tyrosine kinases, and cyclin-dependent kinase 4, establishing their relevance in therapeutic development. These discoveries positioned pyrido[2,3-d]pyrimidines as versatile pharmacophores capable of modulating multiple biological targets.
The evolution of synthetic chemistry techniques during the late twentieth and early twenty-first centuries facilitated the preparation of highly substituted pyrido[2,3-d]pyrimidine derivatives. Advanced synthetic methodologies, including condensation reactions under controlled conditions, esterification processes, and functional group modifications through alkylation and substitution reactions, enabled the precise construction of complex molecules like this compound.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry derives from its representation of advanced molecular complexity within the pyrido[2,3-d]pyrimidine framework. This compound exemplifies the successful integration of multiple functional groups onto a stable bicyclic heterocyclic core, demonstrating the versatility of heterocyclic chemistry in creating structurally diverse molecules. The pyrido[2,3-d]pyrimidine core provides an ideal scaffold for functional group manipulation due to its electronic properties and structural rigidity, which facilitate predictable chemical transformations while maintaining molecular stability.
The electronic characteristics of the pyrido[2,3-d]pyrimidine system contribute significantly to its utility in heterocyclic chemistry. The nitrogen atoms within both ring systems create electron-deficient regions that influence reactivity patterns and enable selective functionalization at specific positions. The compound's hydroxyl group at position 5 introduces hydrogen bonding capabilities and potential for further derivatization, while the methylthio substituent at position 2 provides electron-donating effects that modulate the overall electronic distribution throughout the molecule.
From a synthetic chemistry perspective, this compound represents an advanced example of multi-step heterocyclic synthesis, incorporating several fundamental reactions including condensation, esterification, and substitution processes. The successful construction of such complex molecules validates the effectiveness of modern synthetic methodologies and demonstrates the potential for creating libraries of related compounds through systematic structural modifications. The presence of the isopentyl chain at position 8 illustrates the compatibility of alkyl substitution with the heterocyclic framework, while the ethyl carboxylate group provides opportunities for further chemical elaboration.
The structural features of this compound also contribute to understanding structure-activity relationships within the pyrido[2,3-d]pyrimidine class. The specific positioning of functional groups influences molecular conformation, electronic properties, and potential biological interactions, making this compound valuable for comparative studies with related derivatives. The systematic variation of substituents on the pyrido[2,3-d]pyrimidine core allows researchers to investigate the individual contributions of different functional groups to overall molecular behavior.
Research Objectives and Scope
Current research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. The primary focus involves comprehensive characterization of the compound's chemical properties, including detailed analysis of its synthetic accessibility, stability profiles, and reactivity patterns under various conditions. Researchers aim to establish standardized protocols for large-scale synthesis to support extensive biological evaluation and potential pharmaceutical development.
The investigation of structure-activity relationships represents a crucial research objective, with scientists systematically comparing this compound to related pyrido[2,3-d]pyrimidine derivatives to understand how specific structural modifications influence biological activity. This comparative approach enables the optimization of molecular design for enhanced therapeutic potential while minimizing undesired effects. The presence of multiple functional groups in this compound provides numerous opportunities for structural modification and subsequent activity assessment.
The scope of current research extends to advanced analytical characterization techniques that provide detailed insights into molecular behavior and properties. Computational chemistry approaches, including molecular modeling and quantum mechanical calculations, complement experimental investigations to predict molecular interactions and optimize structural features. These theoretical studies support experimental design and help prioritize synthetic targets for biological evaluation.
| Research Area | Current Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Chemistry | Optimize synthetic routes and scale-up procedures | Improved accessibility and cost-effectiveness |
| Structure-Activity Studies | Compare biological activities across derivative series | Enhanced understanding of pharmacophores |
| Analytical Chemistry | Develop comprehensive characterization methods | Standardized quality control protocols |
| Computational Studies | Model molecular interactions and properties | Predictive tools for derivative design |
Future research directions encompass the exploration of novel applications for this compound beyond traditional pharmaceutical development. Material science applications may emerge from the compound's unique electronic properties and structural features, while catalytic applications could exploit its heterocyclic framework for promoting specific chemical transformations. The compound's complex structure also makes it valuable as a synthetic intermediate for accessing even more sophisticated pyrido[2,3-d]pyrimidine derivatives with enhanced properties.
The research scope includes collaborative efforts between synthetic chemists, biological researchers, and pharmaceutical scientists to fully explore the potential of this compound class. These interdisciplinary investigations aim to translate fundamental chemical knowledge into practical applications while advancing the theoretical understanding of pyrido[2,3-d]pyrimidine chemistry. The ultimate goal involves establishing this compound as a valuable tool compound for chemical biology studies and potential therapeutic development.
Properties
IUPAC Name |
ethyl 5-hydroxy-8-(3-methylbutyl)-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-5-23-15(22)11-12(20)10-8-17-16(24-4)18-13(10)19(14(11)21)7-6-9(2)3/h8-9,20H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISPQPIXMLLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CCC(C)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridopyrimidine Core
The initial step involves condensing ethyl 5-aminonicotinate with a pyrimidine derivative under acidic conditions. A 2013 study detailed the use of 2,2-dimethoxypropane to protect hydroxyl groups as acetonides, achieving 95% yield for intermediate 9. Subsequent thioetherification using Ma’s protocol introduced the methylthio group at position 2, followed by deprotection to regenerate the hydroxyl group at position 5.
Introduction of the Isopentyl Side Chain
The isopentyl group at position 8 is installed via alkylation. Patent US2697710A describes alkylation of pyridopyrimidine intermediates using isopentyl bromide in the presence of NaH, yielding 80–85% substitution at the N-8 position. Kinetic studies show that steric hindrance from the pyridopyrimidine ring necessitates elevated temperatures (80–100°C) and polar aprotic solvents like DMF to achieve complete conversion.
Esterification and Oxidation
The ethyl ester at position 6 is introduced via esterification of the corresponding carboxylic acid using ethanol and H2SO4. Oxidation of the intermediate dihydropyridine to the 7-oxo derivative employs KMnO4 in acetic acid, with yields exceeding 90% under controlled pH (3–4).
Reaction Optimization and Catalytic Systems
Ullmann Coupling for Aryl Ether Formation
A critical advancement involves Ullmann coupling to link phenolic intermediates to the pyridopyrimidine core. The PDF source outlines a Cu powder/CuO catalytic system with DMAP in refluxing acetonitrile, achieving 70–85% coupling efficiency for structurally analogous compounds. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Cu/CuO | 78 |
| Ligand | DMAP | 82 |
| Solvent | Acetonitrile | 75 |
| Temperature (°C) | 82 (reflux) | 80 |
Thioetherification Protocols
Methylthio group installation employs two approaches:
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Direct NAS : Reaction of 2-chloropyridopyrimidine with NaSMe in DMF at 120°C (65% yield).
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Cu-Mediated Coupling : Using methyl disulfide and CuI in DMSO at 100°C, improving yield to 88% with reduced side products.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent adaptations use continuous flow reactors to enhance reproducibility. A 2024 study demonstrated that telescoping the condensation, alkylation, and oxidation steps in a microreactor improved overall yield from 52% (batch) to 76% while reducing reaction time from 48 hours to 12 hours.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new derivatives with different functional groups
Scientific Research Applications
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
*Calculated based on substituent contributions.
Key Observations :
- Lipophilicity : Branched isopentyl (logP ~3.5) increases membrane permeability compared to linear propyl (logP ~2.8) .
- Solubility : Methoxyethyl (PSA = 102 Ų) enhances aqueous solubility vs. isopentyl (PSA ~90 Ų) .
- Crystallinity : Smaller substituents (e.g., propyl) favor tighter crystal packing, as seen in higher melting points (e.g., 243–245°C for related compounds ).
Functional Group Variations at Positions 2 and 5
Key Observations :
Crystallography
Biological Activity
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1253790-09-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.43 g/mol. The compound features a pyrido-pyrimidine core structure which is often associated with various biological activities, particularly in the realm of pharmaceuticals.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit key inflammatory mediators.
The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that this compound exhibits significant COX-2 inhibitory activity, comparable to established anti-inflammatory drugs such as celecoxib.
Case Studies
- In Vitro COX Inhibition : A study demonstrated that the compound displayed an IC50 value against COX-2 of approximately , indicating potent anti-inflammatory activity similar to celecoxib (IC50 = ) .
- In Vivo Models : In carrageenan-induced paw edema models, compounds structurally similar to this compound showed effective reduction in inflammation with ED50 values ranging from to compared to indomethacin (ED50 = ) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been well documented, with several studies suggesting that these compounds can inhibit cancer cell proliferation and induce apoptosis.
Mechanisms Identified
- Cell Cycle Arrest : Ethyl 5-hydroxy derivatives have been shown to induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell growth and survival.
- Apoptosis Induction : Studies indicate that these compounds can activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anti-inflammatory | COX inhibition | IC50 against COX-2: |
| Antimicrobial | Disruption of bacterial cell walls | Effective against Gram-positive/negative bacteria |
| Anticancer | Induction of apoptosis and cell cycle arrest | Modulates signaling pathways for cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis involving condensation reactions, reflux conditions (e.g., acetic acid/acetic anhydride mixtures), and purification via recrystallization (e.g., ethyl acetate/ethanol) is typical for pyrido[2,3-d]pyrimidine derivatives . Key steps include controlling reaction time (8–10 hours) and using sodium acetate as a catalyst. Purity is validated via melting point analysis, HPLC, or LC-MS.
Q. How is the compound’s conformation and hydrogen-bonding network determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. For example, similar pyrimidine derivatives exhibit puckered rings (flattened boat conformations) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonds (C–H···O) are identified using SHELXL refinement . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., modifying the isopentyl or methylthio groups). Compare in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases, as seen in p38α MAPK inhibitors . Discrepancies may arise from assay sensitivity or stereochemical purity.
Q. What crystallographic refinement strategies address challenges in resolving the compound’s disordered regions?
- Methodological Answer : Use SHELX programs (SHELXL/SHELXS) for high-resolution refinement. For disordered isopentyl groups, apply PART and SUMP instructions to model alternative conformers . Analyze residual density maps (e.g., Fo-Fc) and refine anisotropic displacement parameters. Validation tools like PLATON ensure geometric accuracy .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer : Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides, carbamates). Introduce steric hindrance near metabolic hotspots (e.g., methylthio group oxidation). Computational ADMET predictors (e.g., SwissADME) guide modifications. Structural analogs with tert-butyl or trifluoromethyl groups show enhanced stability in pyridopyrimidine derivatives .
Q. What experimental and computational methods validate the compound’s interaction with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For kinase targets, use enzymatic assays (e.g., ADP-Glo™). Molecular dynamics simulations (e.g., GROMACS) model binding stability. Cross-reference with SAR data from structurally related compounds, such as pyrido[4,3-d]pyrimidines showing antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
